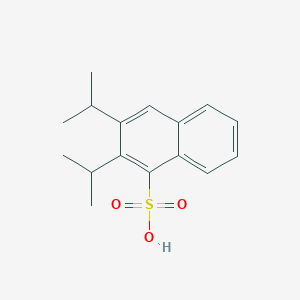

2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid

Beschreibung

Eigenschaften

CAS-Nummer |

1322-93-6 |

|---|---|

Molekularformel |

C16H19NaO3S |

Molekulargewicht |

314.4 g/mol |

IUPAC-Name |

sodium;2,3-di(propan-2-yl)naphthalene-1-sulfonate |

InChI |

InChI=1S/C16H20O3S.Na/c1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4;/h5-11H,1-4H3,(H,17,18,19);/q;+1/p-1 |

InChI-Schlüssel |

RUQIYMSRQQCKIK-UHFFFAOYSA-M |

SMILES |

CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)O |

Kanonische SMILES |

CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].[Na+] |

Andere CAS-Nummern |

56429-54-0 |

Physikalische Beschreibung |

Liquid; Dry Powder, Liquid; Dry Powder |

Piktogramme |

Corrosive; Irritant |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Alkylation of Naphthalene

The initial step involves introducing isopropyl groups at the 2- and 3-positions of naphthalene. This is typically achieved via Friedel-Crafts alkylation , leveraging aluminum chloride (AlCl₃) as a catalyst and isopropyl chloride or bromide as the alkylating agent . The reaction proceeds as follows:

Key Parameters :

-

Temperature : 40–60°C to balance reaction rate and minimize carbocation rearrangements.

-

Solvent : Dichloromethane or nitrobenzene, which stabilize the electrophilic intermediate.

-

Catalyst Loading : 1.2–1.5 equivalents of AlCl₃ relative to naphthalene .

Challenges include competing isomerization and over-alkylation. To mitigate these, a stepwise addition of isopropyl halide and rigorous temperature control are employed. The product, 2,3-di(propan-2-yl)naphthalene, is purified via vacuum distillation (yield: 65–75%) .

Sulfonation at the 1-Position

Sulfonation introduces the sulfonic acid group at the 1-position of the alkylated naphthalene. Industrial processes favor gaseous sulfur trioxide (SO₃) diluted with inert gases (e.g., nitrogen) to enhance safety and regioselectivity .

Reaction Scheme :

Optimized Conditions :

-

SO₃ Concentration : 10–30% (v/v) in nitrogen to prevent side reactions like sulfone formation .

-

Temperature : 90–100°C, maintained via jacketed reactors to ensure homogeneity .

-

Reaction Time : 90–120 minutes, monitored by thin-layer chromatography (TLC) .

Adding 5–10% sulfuric acid (98% w/w) suppresses byproducts such as disulfonic acids and sulfones, reducing their concentration to <10% . Post-sulfonation, the crude mixture is quenched with ice water, and the sulfonic acid is precipitated via neutralization with sodium hydroxide (yield: 80–85%) .

Isomerization and Purification

The sulfonation step may yield minor amounts of alpha-naphthalenesulfonic acid isomers. To enhance the beta-isomer (1-sulfonic acid) purity, a thermal isomerization step is employed:

Isomerization Conditions :

-

Agitation : Continuous stirring to ensure uniform heat distribution.

This step converts >90% of alpha-isomers to the desired beta-form, achieving a final beta:alpha ratio of 9:1 . The product is then purified via recrystallization from ethanol-water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Industrial-Scale Considerations

Large-scale production adopts continuous flow reactors to optimize heat and mass transfer. Key adaptations include:

-

Gas-Liquid Reactors : For efficient SO₃ introduction and mixing .

-

Waste Gas Condensation : Naphthalene vapors are recovered via condensation systems, reducing material loss .

-

Automated pH Control : Ensures consistent neutralization during sulfonic acid isolation .

Comparative Analysis of Synthesis Routes

| Parameter | Batch Process (Lab-Scale) | Continuous Flow (Industrial) |

|---|---|---|

| Yield | 70–75% | 80–85% |

| Reaction Time | 4–6 hours | 2–3 hours |

| Byproduct Formation | 8–12% | <5% |

| Scalability | Limited | High |

Challenges and Mitigation Strategies

-

Regioselectivity : Steric hindrance from isopropyl groups directs sulfonation to the 1-position. Electronic effects (electron-donating isopropyl groups) further favor this site .

-

SO₃ Handling : Gaseous SO₃ is corrosive; dilution with nitrogen and closed-system reactors enhance safety .

-

Purification : Recrystallization achieves >98% purity, validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.

Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups such as sulfonates.

Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and may involve catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonates. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.

Wissenschaftliche Forschungsanwendungen

Chemistry: Fluorescent Probes

2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid serves as a fluorescent probe to detect protein aggregates in vitro and in vivo. This application is crucial for studying diseases associated with protein misfolding, such as Alzheimer's and Parkinson's diseases. The compound's fluorescence properties enable researchers to visualize and measure protein aggregation dynamics effectively.

Biology: Protein Stabilization

In biological research, this compound has shown the ability to inhibit protein aggregation and stabilize proteins. It binds to hydrophobic regions of proteins, preventing their denaturation and aggregation. This property is particularly valuable in understanding the mechanisms of protein folding and misfolding, which are critical in various biological processes.

Medicine: Anti-inflammatory Potential

The compound exhibits potential anti-inflammatory properties , inhibiting the production of pro-inflammatory cytokines. This suggests possible therapeutic applications in treating inflammatory diseases. Preliminary studies indicate that it may reduce inflammation by modulating immune responses, making it a candidate for further pharmacological investigation.

Industrial Applications

In industry, 2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid can be utilized as a surfactant or surface-active agent in various chemical processes. Its unique properties may also lead to applications in developing new materials or enhancing chemical formulations in agriculture and other sectors.

Case Study 1: Protein Aggregation Studies

A study published in the Journal of Biological Chemistry demonstrated that 2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid effectively inhibited amyloid-beta peptide aggregation. The researchers utilized fluorescence spectroscopy to monitor aggregation kinetics and found that the compound significantly reduced aggregate formation compared to control samples .

Case Study 2: Anti-inflammatory Research

In a recent pharmacological study, researchers evaluated the anti-inflammatory effects of this compound in a mouse model of arthritis. The results indicated a marked reduction in joint swelling and inflammatory markers in treated mice compared to untreated controls. This study highlights its potential as a therapeutic agent for inflammatory conditions .

Wirkmechanismus

The exact mechanism of action of 2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid is not fully understood. it is believed to inhibit protein aggregation by binding to the hydrophobic regions of proteins, preventing the formation of aggregates. This binding stabilizes proteins and prevents denaturation. Additionally, the compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Positional Isomers

4,5-Di(propan-2-yl)naphthalene-1-sulfonic Acid (CAS 82-52-0)

- Structure : Differs in the placement of isopropyl groups at positions 4 and 5 instead of 2 and 3.

- Impact: Positional isomerism alters steric hindrance and electronic effects.

Naphthalene-1-sulfonic Acid (Parent Compound)

- Structure : Lacks alkyl substituents, with a molecular formula of C₁₀H₈O₃S and a molecular weight of 208.24 g/mol (anhydrous).

- Properties : Soluble in water and alcohol, melting point 90°C (dihydrate form). The absence of alkyl groups reduces hydrophobicity, making it less suited for surfactant applications compared to its alkylated derivatives .

Substituent Chain Length Variants

Sodium 2,3-Di(butan-2-yl)naphthalene-1-sulfonate

- Structure : Features butan-2-yl (sec-butyl) groups instead of isopropyl substituents.

- Molecular Formula : C₁₈H₂₃NaO₃S (molecular weight 342.43 g/mol ).

- Impact : Longer alkyl chains increase hydrophobicity (LogP 5.85 vs. ~5.07 for the isopropyl analog), enhancing surfactant properties but reducing water solubility .

Functional Group Variants

2-Naphthalenesulfonic Acid

- Structure : Sulfonic acid group at position 2 instead of position 1.

- Properties : Sodium salt form (C₁₀H₈O₃S·H₂O ) has a higher melting range (122–126°C ) and comparable solubility to naphthalene-1-sulfonic acid. Positional isomerism affects electronic distribution, influencing acidity (pKa differences) and reactivity in synthesis .

Amino-Substituted Derivatives (e.g., 1-Naphthylamine-4-sulfonic Acid)

- Structure: Replaces alkyl groups with amino functionalities.

- Impact: Amino groups introduce hydrogen-bonding capacity and alter electronic properties, making these derivatives more suitable for dye synthesis or coordination chemistry compared to alkylated sulfonic acids .

Physicochemical and Functional Comparison

Table 1: Key Properties of 2,3-Di(propan-2-yl)naphthalene-1-sulfonic Acid and Analogs

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Applications |

|---|---|---|---|---|---|

| 2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid | 2,3-di(isopropyl) | C₁₆H₂₀O₃S | 308.40 (acid) | Moderate in water* | Surfactants, synthesis |

| Potassium 2,3-di(isopropyl)naphthalene-1-sulfonate | 2,3-di(isopropyl) (salt) | C₁₆H₁₉KO₃S | 330.48 | High in water | Industrial processes |

| 4,5-Di(propan-2-yl)naphthalene-1-sulfonic acid | 4,5-di(isopropyl) | C₁₆H₂₀O₃S | 308.40 | Moderate in water* | Research intermediates |

| Sodium 2,3-di(butan-2-yl)naphthalene-1-sulfonate | 2,3-di(sec-butyl) | C₁₈H₂₃NaO₃S | 342.43 | Low in water | Specialty surfactants |

| Naphthalene-1-sulfonic acid | None | C₁₀H₈O₃S | 208.24 | High in water | Chemical synthesis |

*Solubility inferred from structural analogs and salt forms .

Biologische Aktivität

2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid (CAS No. 1322-93-6) is a derivative of naphthalene sulfonic acid, notable for its unique structure that includes dual isopropyl groups and a sulfonic acid functionality. This compound has garnered attention in various fields of research due to its diverse biological activities, particularly in relation to protein aggregation and inflammation.

Chemical Structure and Properties

The molecular formula of 2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid is . Its structure is characterized by:

- Naphthalene core : A polycyclic aromatic hydrocarbon.

- Isopropyl groups : Contributing to hydrophobic interactions.

- Sulfonic acid group : Enhancing solubility and providing ionic characteristics.

Synthesis Methods

The synthesis of 2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid typically involves:

- Alkylation of Naphthalene : Introduction of isopropyl groups at the 2 and 3 positions.

- Sulfonation : Application of sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the 1 position under controlled conditions.

This method ensures high purity and yield suitable for research applications .

Protein Aggregation Studies

One of the primary applications of 2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid is as a fluorescent probe for detecting protein aggregates. This property is particularly relevant in the study of neurodegenerative diseases such as Alzheimer’s and Parkinson’s, where protein misfolding plays a critical role. The compound stabilizes proteins by inhibiting aggregation through hydrophobic interactions with protein surfaces .

Anti-inflammatory Properties

Research indicates that 2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions characterized by inflammation .

The mechanism by which 2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid exerts its biological effects is not fully elucidated but is believed to involve:

- Binding to Hydrophobic Regions : The compound interacts with hydrophobic regions on proteins, preventing aggregation.

- Cytokine Inhibition : It may modulate signaling pathways involved in inflammation, leading to reduced cytokine production .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Protein Misfolding Research : A study demonstrated that 2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid effectively reduced protein aggregation in vitro, providing insights into its potential use as a therapeutic agent for neurodegenerative diseases .

- Inflammatory Response Modulation : In experimental models, this compound has shown promise in reducing inflammation markers, indicating its potential utility in treating inflammatory diseases .

Research Findings Summary Table

| Aspect | Details |

|---|---|

| Molecular Formula | |

| Primary Applications | Protein aggregation studies, anti-inflammatory research |

| Mechanism of Action | Inhibits protein aggregation; reduces pro-inflammatory cytokines |

| Notable Findings | Effective in vitro reduction of protein aggregates; potential therapeutic applications |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves sulfonation of a naphthalene derivative followed by alkylation. For example, analogous procedures (e.g., propargylation of naphthol derivatives) use DMF as a solvent, K₂CO₃ as a base, and controlled stoichiometry to generate intermediates . Optimization may include adjusting reaction temperature (room temperature vs. reflux), solvent polarity, and alkylating agent (e.g., isopropyl bromide). Post-synthesis, quenching with ice and extraction with ethyl acetate are common purification steps . For sulfonic acid derivatives, sulfonation conditions (e.g., H₂SO₄ concentration, time) must be optimized to avoid over-sulfonation .

Q. How can chromatographic techniques and spectroscopic methods be employed to purify and characterize this sulfonic acid derivative?

- Methodological Answer :

- Purification : Column chromatography with silica gel (using gradients of ethyl acetate/hexane) or reverse-phase HPLC can separate isomers or byproducts. Recrystallization from ethanol/water mixtures may enhance purity .

- Characterization :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., isopropyl groups show septets in ¹H NMR). Aromatic protons in the naphthalene ring are downfield-shifted due to sulfonic acid electron-withdrawing effects .

- FT-IR : Confirm sulfonic acid groups via S=O stretching (1350–1200 cm⁻¹) and O-H stretching (broad ~3400 cm⁻¹) .

- Elemental Analysis : Verify stoichiometry of C, H, S, and O .

Q. What are the recommended safety protocols for handling this compound, based on structural analogs?

- Methodological Answer : Analogous naphthalene sulfonic acids (e.g., 1-naphthylamine-4-sulfonic acid) require handling in fume hoods with PPE (gloves, goggles) due to risks of skin/eye irritation (H315, H319) and respiratory sensitivity (H335) . Avoid inhalation of dust; use water-misting to suppress aerosols. Spills should be neutralized with sodium bicarbonate and disposed as hazardous waste .

Advanced Research Questions

Q. In what ways can this compound serve as a catalyst or intermediate in organic synthesis, and what mechanistic studies support its role?

- Methodological Answer : The sulfonic acid group acts as a Brønsted acid catalyst in esterification or Friedel-Crafts alkylation. Mechanistic studies (e.g., kinetic isotope effects, DFT calculations) can probe proton transfer steps . As an intermediate, it may form salts (e.g., sodium/potassium derivatives) for solubility tuning in aqueous-phase reactions .

Q. How is X-ray crystallography with SHELX software utilized to resolve the crystal structure of this sulfonic acid?

- Methodological Answer : Single-crystal X-ray diffraction data (collected at synchrotron sources) are processed using SHELXT for structure solution and SHELXL for refinement. Hydrogen-bonding networks (e.g., sulfonic acid O-H⋯O interactions) are modeled with restraints. Twinning or disorder in isopropyl groups may require ADPS constraints .

Q. What computational approaches are used to predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to map electrostatic potential surfaces, highlighting acidic protons.

- Molecular Dynamics : Simulate solvation behavior in polar solvents (e.g., water, DMSO) to assess aggregation tendencies .

- pKa Prediction : Use QSPR models (e.g., MarvinSketch) to estimate sulfonic acid acidity (~pKa ≈ -2 to -3) .

Q. How do solubility and salt formation (e.g., sodium/potassium salts) impact its application in aqueous systems?

- Methodological Answer : The free acid has limited water solubility, but salt formation (e.g., sodium 2,3-di(propan-2-yl)naphthalene-1-sulfonate) enhances hydrophilicity. Solubility is quantified via phase diagrams or nephelometry. Applications in micellar catalysis or ion-exchange resins require tuning counterion (Na⁺ vs. K⁺) to balance solubility and ionic strength .

Q. What analytical challenges arise in distinguishing between isomeric forms of diisopropylnaphthalene sulfonic acids, and how are they addressed?

- Methodological Answer : Isomers (e.g., 2,3- vs. 2,6-diisopropyl substitution) are differentiated via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.